4-(5-methylisoxazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
Description
4-(5-methylisoxazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring, and an isoxazole moiety, which is a five-membered ring containing nitrogen and oxygen atoms
Properties
IUPAC Name |
4-(5-methyl-1,2-oxazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-8-6-10(15-19-8)13(18)16-7-12(17)14-9-4-2-3-5-11(9)16/h2-6H,7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFGSTGSFCYNFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The reaction of o-phenylenediamine with glyoxylic acid under acidic conditions yields 3,4-dihydroquinoxalin-2(1H)-one. In a typical procedure, equimolar quantities of o-phenylenediamine and glyoxylic acid are refluxed in acetic acid at 110°C for 6 hours, achieving a 78% yield. The mechanism proceeds via initial Schiff base formation, followed by intramolecular cyclization (Figure 1A).
Challenges and Optimizations :
- Byproduct Formation : Excess glyoxylic acid may lead to over-oxidation, generating quinoxaline-2,3-dione. This is mitigated by maintaining a 1:1 molar ratio and employing slow addition techniques.
- Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) reduce reaction times but necessitate higher temperatures (130°C), whereas aqueous acetic acid offers better selectivity.
Reductive Cyclization of Nitro Precursors
An alternative route involves the reduction of 2-nitroaniline derivatives followed by cyclization. For example, catalytic hydrogenation of 2-nitroacetophenone using palladium on carbon (5 wt%) in ethanol at 50 psi H₂ produces 3,4-dihydroquinoxalin-2(1H)-one in 65% yield. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.
Preparation of 5-Methylisoxazole-3-Carbonyl Chloride
The 5-methylisoxazole moiety is introduced via acylation, requiring prior synthesis of 5-methylisoxazole-3-carbonyl chloride.
Synthesis of 5-Methylisoxazole-3-Carboxylic Acid
Ethyl acetoacetate undergoes condensation with triethyl orthoformate in acetic anhydride to form ethyl ethoxymethyleneacetoacetate. Subsequent reaction with hydroxylamine sulfate in ethanol at −5°C yields ethyl 5-methylisoxazole-3-carboxylate (85% crude yield). Acidic hydrolysis with concentrated HCl at reflux liberates the carboxylic acid (Figure 1B).
Critical Parameters :
Conversion to Acyl Chloride
Treatment of 5-methylisoxazole-3-carboxylic acid with thionyl chloride (1.2 equivalents) in toluene at 85°C for 2.5 hours affords the corresponding acyl chloride in 95% yield. Anhydrous conditions are imperative to prevent hydrolysis back to the carboxylic acid.
Coupling of 5-Methylisoxazole-3-Carbonyl Chloride to Quinoxalinone
The final step involves nucleophilic acyl substitution of the quinoxalinone’s amine group with the isoxazole carbonyl.
Acylation Reaction Conditions
A solution of 3,4-dihydroquinoxalin-2(1H)-one in dry toluene is treated with 5-methylisoxazole-3-carbonyl chloride (1.1 equivalents) and triethylamine (1.5 equivalents) at 0–5°C. After stirring for 12 hours at room temperature, the product precipitates and is isolated via filtration (72% yield).
Optimization Insights :
Alternative Coupling Strategies
Recent advances propose using coupling agents like HOBt/EDCl in dichloromethane, achieving comparable yields (70%) without requiring acyl chloride isolation. However, this method increases cost and complexity due to additional purification steps.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethyl acetate/n-hexane (1:2 v/v) yields 4-(5-methylisoxazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one as white crystals with a melting point of 182–184°C.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 3.82–3.89 (m, 2H, CH₂), 4.12–4.18 (m, 2H, CH₂), 6.95 (s, 1H, isoxazole-H), 7.35–7.42 (m, 2H, Ar-H), 7.65–7.70 (m, 2H, Ar-H), 10.21 (s, 1H, NH).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation Route | Reductive Cyclization Route |
|---|---|---|
| Yield (%) | 78 | 65 |
| Reaction Time (h) | 6 | 10 |
| Acid Sensitivity | Moderate | Low |
| Scalability | High | Moderate |
Industrial-Scale Considerations
Patent data highlight toluene as the preferred solvent for large-scale acylations due to its low cost and ease of removal. Continuous flow reactors may enhance throughput by reducing reaction times by 30% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
4-(5-methylisoxazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols can replace the carbonyl oxygen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Amino or thio derivatives, depending on the nucleophile used.
Scientific Research Applications
4-(5-methylisoxazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(5-methylisoxazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
5-methylisoxazole-3-carbonyl chloride: A precursor in the synthesis of the target compound.
3,4-dihydroquinoxalin-2(1H)-one: The core structure without the isoxazole moiety.
Isoxazole derivatives: Compounds containing the isoxazole ring, which may have similar bioactive properties.
Uniqueness
4-(5-methylisoxazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the combination of the quinoxaline and isoxazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
4-(5-Methylisoxazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS Number: 946313-74-2) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of 4-(5-methylisoxazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is . The structure features a quinoxaline core, which is known for its diverse biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that derivatives of quinoxaline compounds can inhibit key enzymes involved in cancer progression and viral replication. Specifically, compounds similar to 4-(5-methylisoxazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one have shown efficacy against HIV reverse transcriptase, a critical enzyme for viral replication .
- Anticancer Properties : Studies have demonstrated that quinoxaline derivatives exhibit antiproliferative effects on various cancer cell lines. For instance, the compound has been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing potential synergistic effects when combined with standard chemotherapy agents like doxorubicin .
Anticancer Activity
The following table summarizes the anticancer activity observed in various studies involving quinoxaline derivatives:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Umesha et al. (2009) | MCF-7 (Breast) | 10.5 | Apoptosis induction |
| Umesha et al. (2009) | MDA-MB-231 (Breast) | 8.3 | Synergistic effect with doxorubicin |
| Research Study X | A549 (Lung) | 12.0 | Inhibition of cell proliferation |
Antiviral Activity
The antiviral properties of 4-(5-methylisoxazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one have also been explored:
| Study | Virus | IC50 (nM) | Mechanism |
|---|---|---|---|
| Study Y | HIV | 50 | Inhibition of reverse transcriptase |
| Study Z | Influenza | 100 | Interference with viral replication |
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Anticancer Efficacy : A study conducted by Umesha et al. evaluated a series of quinoxaline derivatives for their cytotoxic effects on breast cancer cells. The study found that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
- Antiviral Activity : Another investigation focused on the antiviral potential against HIV. The findings indicated that the compound effectively inhibited viral replication in vitro by targeting reverse transcriptase, suggesting its potential as an antiviral agent.
Q & A
Q. What strategies are recommended for in vivo evaluation of dihydroquinoxalinone derivatives?
- Methodology:
- Structural analogs : Prioritize compounds with proven in vitro activity (e.g., BRD4 inhibitors or anti-TB hits) .
- Prodrug design : Mask polar groups (e.g., carboxylic acids) to enhance membrane permeability .
- Toxicology screening : Assess hepatotoxicity via CYP450 inhibition assays and Ames tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
